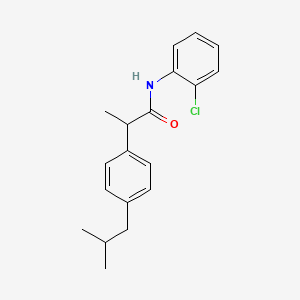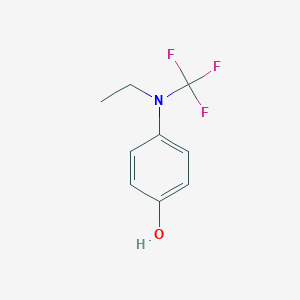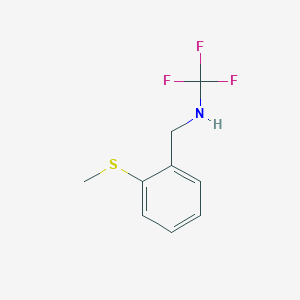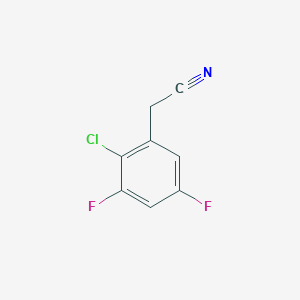
2-(2-Chloro-3,5-difluorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-3,5-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClF2N It is a derivative of benzeneacetonitrile, characterized by the presence of chloro and difluoro substituents on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-3,5-difluorophenyl)acetonitrile typically involves the reaction of 2-chloro-3,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.
Types of Reactions:
Substitution Reactions: The chloro and difluoro substituents on the phenyl ring make the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction Reactions: The nitrile group can undergo reduction to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4). Oxidation reactions may involve the conversion of the nitrile group to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Reduction: Formation of 2-(2-chloro-3,5-difluorophenyl)ethylamine.
Oxidation: Formation of 2-(2-chloro-3,5-difluorophenyl)acetic acid.
Applications De Recherche Scientifique
2-(2-Chloro-3,5-difluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-3,5-difluorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and difluoro substituents can enhance its binding affinity and selectivity towards these targets, resulting in desired biological effects.
Comparaison Avec Des Composés Similaires
- 2-(3,5-Difluorophenyl)acetonitrile
- 2-(2-Chloro-4,6-difluorophenyl)acetonitrile
- 2-(2-Chloro-3,5-difluorophenyl)ethylamine
Comparison: 2-(2-Chloro-3,5-difluorophenyl)acetonitrile is unique due to the specific positioning of the chloro and difluoro substituents on the phenyl ring. This configuration can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds. The presence of both chloro and difluoro groups can enhance its chemical stability and biological activity compared to compounds with only one type of substituent.
Propriétés
Formule moléculaire |
C8H4ClF2N |
|---|---|
Poids moléculaire |
187.57 g/mol |
Nom IUPAC |
2-(2-chloro-3,5-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-8-5(1-2-12)3-6(10)4-7(8)11/h3-4H,1H2 |
Clé InChI |
HZNPGTWOYHUPLT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CC#N)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)
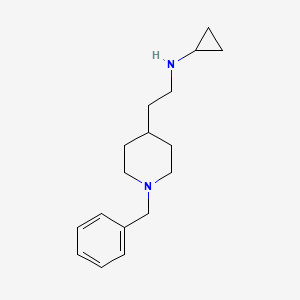
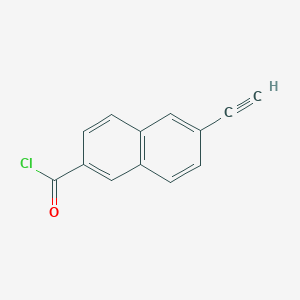
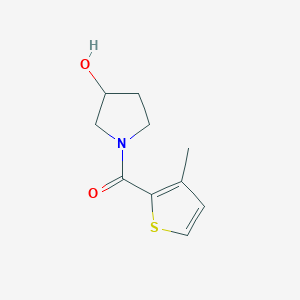
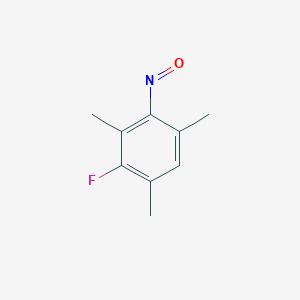
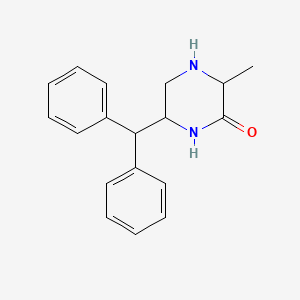
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)
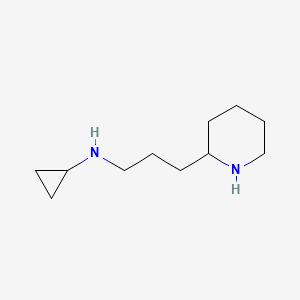
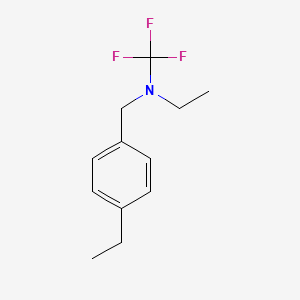
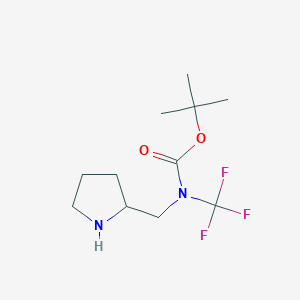
![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)
